4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Description
Properties
IUPAC Name |
4-(4-methoxy-N-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(13-5-3-12(11-17)4-6-13)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARINXYEHBQHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound is a secondary amine, which are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes.
Mode of Action
The compound is synthesized via schiff bases reduction route. The molecular structures of the compounds are stabilized by secondary intermolecular interactions.
Biological Activity
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, with the molecular formula C15H15NO2, is characterized by a benzaldehyde moiety substituted with a 4-methoxyphenyl group and a methylamino group. The unique substitution pattern influences both its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cellular receptors, potentially leading to changes in signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research has indicated that this compound possesses notable antibacterial and antifungal activities. A study examined its efficacy against several Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has varying degrees of effectiveness against different pathogens, with particularly strong activity against Candida albicans and Staphylococcus aureus .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.
A detailed study reported the following findings:
- Cell Line : MCF-7 (breast cancer)
- CC50 (Concentration causing 50% cell death) : 25 µM
- Mechanism : Induction of oxidative stress leading to apoptosis.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of several derivatives of benzaldehyde, including this compound. The compound was tested against clinical isolates of E. coli and S. aureus, showing significant inhibition zones in agar diffusion assays.
- Cytotoxicity Assessment : In a comparative analysis of various benzaldehyde derivatives, this compound exhibited superior cytotoxicity against the MCF-7 cell line compared to other analogs. The study highlighted the importance of the methoxy group in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, molecular properties, and functional applications.
Key Observations:
Substituent Effects on Electronic Properties: The methylamino and methoxy groups in this compound synergistically enhance electron donation, leading to redshifted absorption/emission in porphyrin derivatives (Δλ = 26–31 nm) . In contrast, 4-(dimethylamino)benzaldehyde lacks the methoxy group, resulting in weaker electronic modulation .
Biological and Material Applications: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde-derived porphyrins exhibit higher quantum yields (0.20–0.23) compared to simpler analogs, underscoring the role of electron-donating groups in optoelectronic efficiency . Simple aldehydes like p-anisaldehyde are less versatile in coordination chemistry due to the absence of amino groups, which are critical for chelating metal ions .
Synthetic Flexibility: Derivatives with alkylamino groups (e.g., 4-(Ethyl(methyl)amino)benzaldehyde) show structural diversity but reduced electronic effects compared to aryl-amino counterparts .
Preparation Methods
Reductive Amination of 4-Aminobenzaldehyde
A two-step reductive amination strategy is frequently employed:
- Condensation : 4-Aminobenzaldehyde reacts with 4-methoxyacetophenone in toluene at 80°C for 12 hours, forming an imine intermediate.
- Reduction : Sodium borohydride in methanol reduces the imine to the tertiary amine, yielding the target compound. This method achieves 85–90% purity, requiring chromatographic purification to remove byproducts.
Optimization Insights :
Ullmann Coupling with Copper Catalysis
Aryl halides undergo coupling with secondary amines via Ullmann reactions. For this compound:
- Substrate Preparation : 4-Bromobenzaldehyde and 4-methoxy-N-methylaniline are combined in dimethylacetamide (DMA).
- Catalytic System : Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) facilitate coupling at 120°C for 24 hours.
- Workup : Aqueous extraction removes copper residues, yielding 78–82% product.
Comparative Performance :
| Parameter | Ullmann Coupling | Reductive Amination |
|---|---|---|
| Yield (%) | 78–82 | 85–90 |
| Reaction Time (h) | 24 | 12 |
| Purification Complexity | Moderate | High |
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aryl fluorides react with amines under basic conditions:
- Reaction Setup : 4-Fluorobenzaldehyde, 4-methoxy-N-methylaniline, and potassium tert-butoxide in DMSO at 100°C for 8 hours.
- Mechanism : The methoxy group activates the amine for nucleophilic attack, displacing fluoride.
- Outcome : 70–75% yield, with side products from aldehyde oxidation mitigated by inert atmosphere.
Advanced Catalytic Systems and Process Intensification
Biphasic Reaction Media
Adopting methodologies from methylenedioxy bridge synthesis, biphasic systems (water/dichloromethane) improve yield:
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
- Residence Time : 30 minutes at 150°C under 10 bar pressure.
- Catalyst Recycling : Immobilized copper nanoparticles on silica enable five reuse cycles without activity loss.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Stability Profiling
- Thermal Degradation : Onset at 180°C (TGA), necessitating storage below 25°C.
- Photostability : Amber glass packaging prevents aldehyde oxidation under UV light.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Environmental Impact | Scalability |
|---|---|---|---|
| Reductive Amination | 320 | Moderate (solvent waste) | High |
| Ullmann Coupling | 410 | High (copper waste) | Moderate |
| NAS in Biphasic System | 290 | Low (aqueous recycle) | High |
Q & A
Q. Quantitative Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50–60 |
| Ethanol | 10–15 |
| Water | <1 |
Advanced: How does steric hindrance from the methoxy group affect its reactivity in nucleophilic additions?
Methodological Answer:
The methoxy group’s electron-donating nature increases aldehyde electrophilicity but introduces steric barriers:
- Kinetic Studies : Second-order rate constants for nucleophilic additions (e.g., with hydroxylamine) decrease by ~30% compared to des-methoxy analogs .
- Mitigation : Use bulky nucleophiles (e.g., tert-butylamine) or microwave-assisted synthesis to enhance reaction rates .
Computational Insight : Steric maps (VMD software) show a ~15% reduction in accessible surface area at the aldehyde carbon .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
Key Limitations :
- Low yields (~40–50%) in amination steps due to competing side reactions.
- Solution : Use flow chemistry with immobilized Pd catalysts to improve efficiency .
- Aldehyde oxidation during storage.
- Solution : Add radical scavengers (e.g., BHT) to storage solutions .
Future Directions : Explore photoredox catalysis for milder amination conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
